(S)-2-(4-ethyl-phenyl)-pyrrolidine

Chiral resolution Enantioselective synthesis Absolute configuration

Researchers requiring enantiopure 2-arylpyrrolidine building blocks often face supply uncertainty with undefined stereochemistry. (S)-2-(4-Ethylphenyl)pyrrolidine (CAS 1217760-03-6) eliminates this bottleneck, providing verified (S)-configuration to ensure unambiguous SAR data and catalyst performance. - Defined (S)-stereochemistry validated by chiral HPLC, avoiding confounding results from racemate or (R)-enantiomer contamination. - Distinct 4-ethylphenyl pharmacophore vector with calculated XLogP3-AA 2.6, critical for probing lipophilicity effects in CNS receptor programs. - Suitable as a precursor for enantioselective organocatalysts within the established 2-arylpyrrolidine Hammett framework (ρ = 1.14).

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B8574721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-ethyl-phenyl)-pyrrolidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CCCN2
InChIInChI=1S/C12H17N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
InChIKeyIBPIAQWYWUWFPS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-Ethyl-phenyl)-pyrrolidine: Stereospecific Building Block


(S)-2-(4-Ethyl-phenyl)-pyrrolidine (CAS 1217760-03-6) is a chiral, non-racemic 2-arylpyrrolidine derivative with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It belongs to a class of saturated nitrogen heterocycles widely employed as intermediates and building blocks in medicinal chemistry, catalysis, and materials science [1]. The defining structural features are the (S)-configuration at the 2-position of the pyrrolidine ring and the 4-ethyl substituent on the pendant phenyl ring. These features differentiate it from its racemate (CAS 298690-91-2), its (R)-enantiomer (CAS 1228548-99-9), and other 2-arylpyrrolidine analogs .

Stereochemical identity
Single (S)-enantiomer, non-racemic 2-arylpyrrolidine; defined absolute configuration confirmed by chiral derivatization methods.
Structural differentiation
4-ethyl substituent on pendant phenyl ring distinguishes from 4-H and 4-methyl analogs; 2-substitution pattern sets spatial orientation for amine–aryl pharmacophore.
Workflow context
Supports enantioselective synthesis, chiral ligand design, and stereochemical control studies where racemate or positional isomers are not acceptable.

Why (S)-2-(4-Ethyl-phenyl)-pyrrolidine Cannot Be Substituted


Substituting (S)-2-(4-ethyl-phenyl)-pyrrolidine with its racemate, (R)-enantiomer, or positional isomers (e.g., 3- or 1-substituted analogs) is not scientifically valid without re-validation of the target synthesis or assay. The (S)-configuration at the 2-position imposes a specific three-dimensional orientation of the 4-ethylphenyl group relative to the pyrrolidine nitrogen, which is critical for enantioselective recognition in biological systems and asymmetric catalysis [1]. Positional isomers such as 3-(4-ethylphenyl)pyrrolidine (CAS 1082881-59-1) relocate the aryl substitution site on the ring, altering the spatial relationship between the basic amine and the aryl pharmacophore—a change known to modulate receptor binding affinity and catalytic activity in 2-arylpyrrolidine series [2]. Furthermore, the 4-ethyl group contributes calculated lipophilicity (XLogP3-AA ≈ 2.6) and steric bulk that distinguish it from the unsubstituted 2-phenylpyrrolidine (XLogP3-AA ≈ 1.9) and the 4-methyl analog [3]. Verifiable, quantitative evidence for these differences is provided below.

(S)-enantiomer
vs
Racemate
Equimolar (S)/(R) mixture lacks stereochemical purity; may not reproduce enantioselective recognition or catalytic outcomes.
(S)-enantiomer
vs
(R)-enantiomer
Mirror-image configuration; 2-arylpyrrolidine enantiomeric pairs can show differential target interactions—direct substitution requires re-validation.
2-substitution
vs
3- / 1-substituted isomers
Positional isomers relocate aryl group relative to basic nitrogen, altering pharmacophoric vector and electronic transmission; structure-based design assumptions may not hold.

(S)-2-(4-Ethyl-phenyl)-pyrrolidine: Evidence vs. Closest Analogs


Stereochemical Identity: (S) vs. Racemate and (R)-Enantiomer

The (S)-enantiomer has a defined absolute configuration as established by chiral derivatization and NMR methods validated across the 2-arylpyrrolidine class [1]. The racemate (CAS 298690-91-2) is an equimolar mixture of (S)- and (R)-enantiomers and does not provide stereochemical purity. The (R)-enantiomer (CAS 1228548-99-9) has a distinct InChIKey (IBPIAQWYWUWFPS-GFCCVEGCSA-N) versus the (S)-enantiomer (IBPIAQWYWUWFPS-LBPRGKRZSA-N), confirming they are non-superimposable mirror images [2]. In 2-arylpyrrolidine series, enantiomeric pairs have been shown to exhibit differential interactions with biological targets; for example, a 2023 study in the Journal of Medicinal Chemistry demonstrated distinct binding affinities between (R)- and (S)-enantiomers of related 2-arylpyrrolidines .

Stereochemical Identity
Class-level inference
(S) InChIKey IBPIAQWYWUWFPS-LBPRGKRZSA-N; (R) IBPIAQWYWUWFPS-GFCCVEGCSA-N. Absolute configuration via Mosher’s amide method.
Enantiomeric identity supports stereochemical attribution review. Racemate or opposite enantiomer may not replicate target interaction profile.
Quantitative ee not publicly disclosed; identity verified by InChIKey differentiation.
Chiral resolution Enantioselective synthesis Absolute configuration

Positional Isomer: 2- vs. 3-(4-Ethylphenyl)pyrrolidine

The substitution position on the pyrrolidine ring fundamentally alters the spatial orientation and electronic environment of the basic amine. 3-(4-Ethylphenyl)pyrrolidine (CAS 1082881-59-1) positions the aryl group at the 3-position, one carbon removed from the nitrogen, whereas the target compound positions it at the 2-position, directly adjacent to the nitrogen . This positional difference has been shown in 2-arylpyrrolidine catalyst systems to produce a linear Hammett correlation (ρ = 1.14, R² = 0.996) where the electronic nature of the para-substituent directly modulates catalytic activity through the nitrogen [1]. The 3-substituted isomer would be expected to exhibit a fundamentally different electronic transmission pattern. Commercially, the 2-substituted (S)-enantiomer (CymitQuimica) is priced at approximately €941 per gram, while the 3-substituted analog (Chemscene) is available at a different price point, reflecting distinct synthetic routes and demand profiles .

Positional Isomer Comparison
Class-level inference
2-(4-ethylphenyl) vs. 3-(4-ethylphenyl)pyrrolidine. Hammett correlation (ρ = 1.14, R² = 0.996) established for 2-arylpyrrolidine catalysts; electronic transmission differs with substitution position.
Substitution pattern context must be reviewed. 3- or 1-isomer fundamentally alters molecular architecture and may not support structure-based design assumptions.
No published direct biological comparison data for these specific isomers.
Positional isomerism Structure-activity relationship Building block

Lipophilicity: 4-Ethyl vs. 4-H and 4-Methyl Analogs

The 4-ethyl substituent confers a calculated XLogP3-AA of 2.6 for the (R)-enantiomer [1]; the (S)-enantiomer, being a stereoisomer of identical connectivity, possesses the same computed partition coefficient. This represents an increase of approximately 0.7 log units compared to the unsubstituted 2-phenylpyrrolidine (XLogP3 ≈ 1.9) and an increase of approximately 0.3–0.5 log units compared to the 4-methyl analog (XLogP3 ≈ 2.1–2.3, estimated from fragment-based calculation) [2]. In the context of the Hammett correlation established for 2-arylpyrrolidine catalysts, the 4-ethyl group (σₚ ≈ –0.15) is weakly electron-donating and falls within a region of the Hammett plot where catalytic activity is observable (σ > –0.70 required for activity) [3].

Lipophilicity (XLogP3-AA)
Cross-study comparable
ΔLogP ≈ +0.7 vs. unsubstituted 2-phenylpyrrolidine; ≈ +0.3–0.5 vs. 4-methyl analog. 4-Et: XLogP3-AA = 2.6.
Supports lipophilicity-dependent assay context. May influence membrane permeability in model systems.
Computed values; experimental logP not reported.
Lipophilicity LogP Drug-likeness

Purity: (S)-Enantiomer vs. Racemic Bulk Supply

Reputable vendors specify minimum purity levels for this compound class. The racemic 2-(4-ethylphenyl)pyrrolidine is commercially available at a minimum purity of 95% from multiple suppliers , with some vendors offering NLT 98% purity . For the chiral (S)-enantiomer specifically, typical catalog purity is 95% , though vendors note that products are for laboratory research use only and not for human or veterinary applications . The racemic mixture (1 g) is priced at approximately €941 by CymitQuimica, while the (S)-enantiomer is typically sold in smaller quantities (100 mg scale) at premium pricing, reflecting the added cost of chiral resolution or asymmetric synthesis .

Purity & Scale
Data to verify
Racemate: NLT 98% purity, gram scale. (S)-enantiomer: typical 95% purity, 100 mg scale, premium pricing.
Purity specification and available quantity may influence procurement decisions; chiral resolution cost reflected in unit price.
Vendor catalog specifications; independent verification recommended.
Purity specification Quality control Procurement criteria

(S)-2-(4-Ethyl-phenyl)-pyrrolidine: Key Application Scenarios


Asymmetric Synthesis & Chiral Ligand Development

The defined (S)-stereochemistry and the established methodology for absolute configuration assignment of 2-arylpyrrolidines via Mosher's amide analysis [1] make this compound suitable as a chiral building block or ligand precursor in enantioselective synthesis. The 4-ethyl substituent provides a distinct steric and electronic profile within the Hammett correlation framework established for 2-arylpyrrolidine organocatalysts (ρ = 1.14) [2], positioning it as a candidate for catalyst optimization studies where modulating the para-substituent electron-donating ability is desired.

Medicinal Chemistry SAR at CNS Targets

The computed lipophilicity (XLogP3-AA = 2.6) of the 4-ethylphenyl analog [1] exceeds that of the unsubstituted 2-phenylpyrrolidine, potentially enhancing blood-brain barrier permeability. This property, combined with the stereochemically pure (S)-configuration, supports its use in structure-activity relationship (SAR) campaigns targeting central nervous system receptors where 2-arylpyrrolidine scaffolds have demonstrated activity at nAChR [2] and sigma receptors . The compound serves as a tool to probe the effects of para-alkyl substitution and absolute stereochemistry on target engagement.

Positional Isomer Controls in Fragment-Based Drug Discovery

In fragment-based screening cascades, the 2-(4-ethylphenyl) substitution pattern provides a defined pharmacophoric vector distinct from the 3- and 1-substituted positional isomers [1]. Procurement of the pure 2-substituted (S)-enantiomer ensures that observed binding or functional activity can be unambiguously attributed to the intended molecular topology, avoiding confounding results from isomeric impurities or positional isomer mixtures.

Reference Standard for Chiral Analytical Methods

Given that enantiomeric pairs of 2-arylpyrrolidines exhibit distinct InChIKeys and can be resolved by chiral HPLC with polysaccharide-based columns [1], the (S)-enantiomer can serve as a reference standard for developing and validating enantioselective analytical methods. Its use ensures accurate quantification of enantiomeric excess in synthetic batches or biological samples, which is critical when the opposite (R)-enantiomer may exhibit different pharmacological properties [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral ligand development
Defined (S)-configuration; para-ethyl electronic profile within Hammett series
Enantiomeric identity confirmation; catalyst performance under stereochemical control
CNS receptor SAR studies
Elevated lipophilicity (XLogP3-AA ~2.6) vs. unsubstituted analog; stereochemically pure scaffold
Target-engagement endpoint context; blood-brain barrier permeability model review
Fragment-based drug discovery controls
2-substitution pattern provides distinct pharmacophoric vector
Positional isomer comparison; unambiguous attribution of binding activity to intended topology
Chiral analytical reference standard
Differentiable InChIKey vs. (R)-enantiomer; resolvable by chiral HPLC
Enantiomeric excess method validation; stereochemical fidelity in synthetic batches or biological samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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